N1-cyclohexyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-cyclohexyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O7S and its molecular weight is 469.55. The purity is usually 95%.
BenchChem offers high-quality N1-cyclohexyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclohexyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Cyclization and Formation of Oxetane
Intramolecular cyclization of epoxy alcohols leading to oxetane formation is a key area of research related to compounds like N1-cyclohexyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. This process has been explored for its potential applications in synthetic chemistry. For example, 1-(2,3-Epoxypropyl)-1-cyclohexanol undergoes such a transformation under certain conditions, highlighting the versatility of these types of compounds in chemical synthesis (MuraiAkio, OnoMitsunori, MasamuneTadashi, 1977).
Synthesis of N-Acyl Diarylamines and Phenothiazines
These compounds are involved in the synthesis of N-acyl diarylamines and phenothiazines, which are crucial in the development of various pharmaceuticals. An example includes the use of N-sulfonyl cyclohexadienimines derived from iodine(III)-induced oxidative dearomatization of N-sulfonyl protected para-substituted anilines, which demonstrates the potential for producing complex organic molecules (Li Zhang, Hui-qing Wang, Bo Yang, R. Fan, 2014).
Development of Novel Cyclic Dipeptidyl Ureas
Research into the synthesis of novel cyclic dipeptidyl ureas, which are of interest in medicinal chemistry, is another application. Cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid are used in Ugi reactions to yield these compounds, indicating their potential in drug discovery and development (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).
Electrophilic Aminations with Oxaziridines
Electrophilic aminations using oxaziridines, which involve the transfer of NH groups to various nucleophiles, are another significant application. This process enables the synthesis of various compounds, including azines, hydrazines, diaziridines, and others, demonstrating the compound's versatility in chemical synthesis (Siegfried Andreae, Ernst Schmitz, 1991).
Synthesis of Di- and Mono-Oxalamides
The compound also finds use in the synthesis of di- and mono-oxalamides through novel synthetic approaches. This includes the use of 3-(2-nitroaryl)oxirane-2-carboxamides and other related compounds, indicating its utility in the creation of valuable organic molecules (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, S. Latypov, 2016).
properties
IUPAC Name |
N'-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O7S/c1-29-17-10-9-16(13-18(17)30-2)32(27,28)24-11-6-12-31-19(24)14-22-20(25)21(26)23-15-7-4-3-5-8-15/h9-10,13,15,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSQLGWWTFBRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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